molecular formula C18H37NO B1252929 (2R,5S)-4-dodecyl-2,5-dimethylmorpholine

(2R,5S)-4-dodecyl-2,5-dimethylmorpholine

Cat. No. B1252929
M. Wt: 283.5 g/mol
InChI Key: ZFZYQMQYEVIHMY-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-4-dodecyl-2,5-dimethylmorpholine is a 4-dodecyl-2,5-dimethylmorpholine in which the stereocentre adjacent to the oxygen has R configuration, whilst that adjacent to the nitrogen has S configuration. It is an enantiomer of a (2S,5R)-4-dodecyl-2,5-dimethylmorpholine.

Scientific Research Applications

Morpholine Derivatives in Heterocyclic Synthesis

  • Morpholine derivatives like dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate have been utilized in the synthesis of heterocyclic scaffolds, demonstrating their role as versatile chemical agents in organic synthesis (Pandey, Gaikwad, & Gadre, 2012).

Fungicidal Applications

  • Aldimorph, a fungicidal product containing a compound similar to (2R,5S)-4-dodecyl-2,5-dimethylmorpholine, has been studied for its metabolism in seedlings, showcasing its agricultural applications (Dobe, Sieber, & Jumar, 1986).

Antioxidant Properties

  • Compounds like dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, structurally related to the morpholine derivative , have been explored for their antioxidant and potential medicinal properties (Shinko et al., 2022).

Structural Analysis and Applications

  • Research on compounds structurally related to (2R,5S)-4-dodecyl-2,5-dimethylmorpholine, such as the study of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, contributes to the understanding of molecular structures and reactions in organic chemistry (Mugnoli et al., 1980).

Nanoparticle Research

  • The interaction of morpholine derivatives with nanoparticles and their potential use in environmental science, as illustrated in studies on the adsorption of surfactants like sodium dodecyl sulfate on kaolin (Totland, Lewis, & Nerdal, 2011).

properties

Product Name

(2R,5S)-4-dodecyl-2,5-dimethylmorpholine

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2R,5S)-4-dodecyl-2,5-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3/t17-,18+/m0/s1

InChI Key

ZFZYQMQYEVIHMY-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C[C@H](OC[C@@H]1C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OCC1C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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